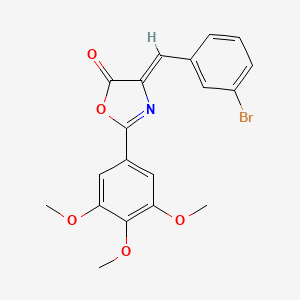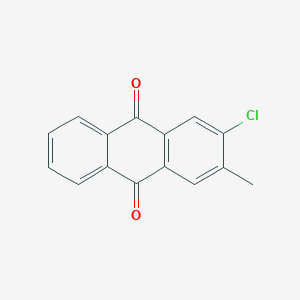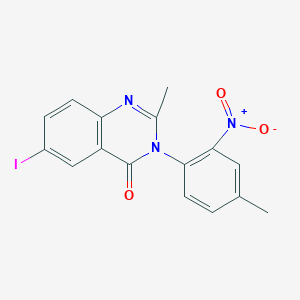
4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one, also known as Br-TMPO, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of oxazolones, which have been shown to possess interesting biological activities.
Wirkmechanismus
The mechanism of action of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it has been proposed that it may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes or inhibiting their enzymes. Further research is needed to fully elucidate the mechanism of action of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one.
Biochemical and Physiological Effects:
4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and oxidative stress. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models. However, further studies are needed to evaluate its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is its potential as a cytotoxic agent against cancer cells, which makes it a promising candidate for cancer research. It also has anti-inflammatory and anti-oxidant properties, which could be useful in the development of new therapies for various diseases. However, its limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is in the development of new cancer therapies based on its cytotoxic properties. It could also be studied for its potential as an anti-inflammatory and anti-oxidant agent, as well as its ability to inhibit the growth of bacteria and fungi. Further studies are needed to evaluate its safety and efficacy in humans, and to optimize its synthesis and purification methods for large-scale production.
Synthesemethoden
The synthesis of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one can be achieved through a multistep process involving the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxyaniline to form a Schiff base, which is then cyclized with glyoxal to yield the oxazolone product. The reaction conditions and purification methods have been optimized to obtain high yields and purity of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to possess interesting biological activities that make it a potential candidate for scientific research. One of its main applications is in the field of cancer research, where it has been shown to exhibit cytotoxic effects against various cancer cell lines. 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential as an anti-inflammatory and anti-oxidant agent, as well as its ability to inhibit the growth of certain bacteria and fungi.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-21-14(19(22)26-18)8-11-5-4-6-13(20)7-11/h4-10H,1-3H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHWBFCILFHKFA-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-Bromophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)
![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)

![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4958508.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)
![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)
![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)
![1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)
![5-{4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4958558.png)
